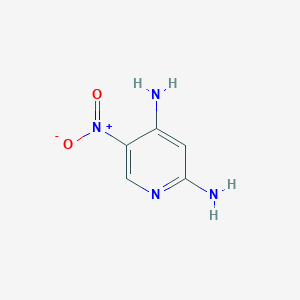

5-Nitropyridine-2,4-diamine

Description

BenchChem offers high-quality 5-Nitropyridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropyridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBHXFMYNOLWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618330 | |

| Record name | 5-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2586-99-4 | |

| Record name | 5-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Nitropyridine-2,4-diamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 5-Nitropyridine-2,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed around a sequential nucleophilic aromatic substitution (SNAr) pathway, starting from the readily available precursor, 2,4-dichloro-5-nitropyridine. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and in-depth analysis of the chemical principles governing the regioselectivity of the amination steps. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing them with the necessary technical insights for the successful laboratory-scale synthesis of the target compound.

Introduction and Strategic Overview

5-Nitropyridine-2,4-diamine is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of amino and nitro functionalities on the pyridine core makes it a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these groups allows for further chemical modifications, enabling the exploration of a wide chemical space in drug discovery programs.

The primary challenge in the synthesis of polysubstituted pyridines lies in achieving the desired regiochemistry. The synthetic strategy detailed herein addresses this challenge by employing a highly controlled, two-step amination of 2,4-dichloro-5-nitropyridine. The powerful electron-withdrawing effect of the nitro group at the 5-position is harnessed to activate the C4 and C2 positions for nucleophilic attack, while also dictating the sequence of substitution.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 5-Nitropyridine-2,4-diamine reveals a clear and efficient synthetic pathway. The two amino groups can be disconnected via nucleophilic aromatic substitution, leading back to a dichlorinated pyridine precursor. This approach is advantageous as it allows for the controlled introduction of the amino functionalities.

Caption: Retrosynthetic analysis of 5-Nitropyridine-2,4-diamine.

Synthetic Pathway and Mechanistic Insights

The forward synthesis involves a two-step nucleophilic aromatic substitution reaction starting from 2,4-dichloro-5-nitropyridine.

Step 1: Regioselective Mono-amination at the C4 Position

The first step is the selective amination of 2,4-dichloro-5-nitropyridine to yield 4-amino-2-chloro-5-nitropyridine. The pyridine ring is rendered electron-deficient by the ring nitrogen and significantly more so by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement strongly activates both the C2 and C4 positions to nucleophilic attack.[1][2]

The regioselectivity of this initial amination is governed by both electronic and steric factors. Nucleophilic attack at the C4 position is favored due to the superior stabilization of the resulting Meisenheimer intermediate. The negative charge developed during the formation of this intermediate can be delocalized onto the oxygen atoms of the para-nitro group, a stabilizing effect not as pronounced for attack at the C2 (ortho) position.[3] Furthermore, the C4 position is sterically less hindered than the C2 position, which is flanked by the ring nitrogen.[1]

Caption: Mechanism of the first amination step.

Step 2: Amination at the C2 Position

The second step involves the substitution of the remaining chlorine atom at the C2 position of 4-amino-2-chloro-5-nitropyridine to furnish the final product, 5-Nitropyridine-2,4-diamine. The amino group introduced at the C4 position is an electron-donating group, which slightly deactivates the ring towards further nucleophilic substitution. Consequently, more forcing reaction conditions, such as higher temperatures and pressures, are required to facilitate the second amination.[1]

The reaction proceeds via a similar SNAr mechanism, with ammonia attacking the C2 position to form a Meisenheimer intermediate, followed by the elimination of a chloride ion.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 4-Amino-2-chloro-5-nitropyridine

Materials:

-

2,4-Dichloro-5-nitropyridine (1.0 eq)

-

Aqueous or alcoholic solution of ammonia (excess)

-

Ethanol or Tetrahydrofuran (THF)

-

Pressure-rated reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or THF.[1]

-

Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.[1]

-

Seal the vessel and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting material), carefully vent the vessel in a fume hood.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Nitropyridine-2,4-diamine

Materials:

-

4-Amino-2-chloro-5-nitropyridine (1.0 eq)

-

Aqueous or alcoholic solution of ammonia (large excess)

-

Ethanol or a similar polar solvent

-

High-pressure autoclave or a sealed, thick-walled glass reaction tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

Place 4-amino-2-chloro-5-nitropyridine (1.0 eq) and a large excess of an aqueous or alcoholic solution of ammonia in a high-pressure autoclave or a suitable sealed reaction vessel.[1]

-

Heat the sealed vessel to a temperature in the range of 80-120°C. The reaction should be stirred vigorously.

-

Maintain the temperature and stirring for several hours, monitoring the reaction progress by TLC if possible, or by running the reaction for a predetermined time based on trial experiments.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent to release any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Nitropyridine-2,4-diamine.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected 1H NMR (DMSO-d6, δ ppm) |

| 2,4-Dichloro-5-nitropyridine | C5H2Cl2N2O2 | 192.99 | Light brown to yellow solid | ~8.9 (s, 1H, H-6), ~8.2 (s, 1H, H-3) |

| 4-Amino-2-chloro-5-nitropyridine | C5H3ClN3O2 | 174.55 | Yellow solid | ~8.5 (s, 1H, H-6), ~7.5 (br s, 2H, NH2), ~6.5 (s, 1H, H-3) |

| 5-Nitropyridine-2,4-diamine | C5H6N4O2 | 154.13 | Yellow to orange solid | ~8.2 (s, 1H, H-6), ~7.0 (br s, 2H, C4-NH2), ~6.5 (br s, 2H, C2-NH2), ~6.0 (s, 1H, H-3) |

Note: The expected 1H NMR chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy.

Expected IR Spectroscopy:

-

5-Nitropyridine-2,4-diamine: Characteristic N-H stretching vibrations for the amino groups in the range of 3300-3500 cm-1. Strong asymmetric and symmetric stretching vibrations for the nitro group around 1500-1550 cm-1 and 1300-1350 cm-1, respectively.

Expected Mass Spectrometry:

-

5-Nitropyridine-2,4-diamine: A prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to its molecular weight.

Conclusion

The synthesis of 5-Nitropyridine-2,4-diamine can be reliably achieved through a two-step nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. This method offers excellent control over regioselectivity and provides a clear, scalable route to this important synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this synthesis in a laboratory setting.

References

-

ResearchGate. (n.d.). Optimization for the preparation to 5-nitropyrimidine-2,4-diamine 5 1. Available at: [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-Nitropyridine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Nitropyridine-2,4-diamine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and theoretical principles to offer a robust predictive profile. This guide covers the synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications of 5-Nitropyridine-2,4-diamine, providing valuable insights for its use as a versatile building block in the synthesis of novel bioactive molecules.[1][2][3]

Introduction

Pyridines are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and bioactive molecules.[1][2] The introduction of a nitro group to the pyridine ring, creating nitropyridines, further enhances their utility as precursors in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the ring for various chemical transformations.[1][3] 5-Nitropyridine-2,4-diamine, with its unique arrangement of two amino groups and a nitro group on a pyridine core, presents a compelling scaffold for the development of novel therapeutic agents. The amino groups provide sites for further functionalization, while the nitro group can be a key pharmacophore or a precursor to an amino group, enabling the synthesis of a diverse range of derivatives.

This guide aims to provide a detailed technical resource for scientists, outlining the expected chemical behavior and properties of 5-Nitropyridine-2,4-diamine to facilitate its application in research and drug discovery.

Synthesis and Structural Elucidation

A plausible synthetic route to 5-Nitropyridine-2,4-diamine can be conceptualized based on established methodologies for the synthesis of substituted nitropyridines. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor.

Proposed Synthesis Workflow

A logical and experimentally viable approach to synthesize 5-Nitropyridine-2,4-diamine would likely start from a readily available precursor like 2,4-dichloro-5-nitropyridine. The chlorine atoms on this molecule are susceptible to nucleophilic displacement by amines.

Experimental Protocol: Synthesis of 5-Nitropyridine-2,4-diamine

-

Step 1: Ammonolysis of 2,4-dichloro-5-nitropyridine. In a sealed pressure vessel, dissolve 2,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.

-

Step 2: Introduction of Ammonia. Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonium hydroxide.

-

Step 3: Reaction Conditions. Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a sealed vessel is crucial to maintain a high concentration of ammonia and to prevent its evaporation at elevated temperatures. The temperature is elevated to overcome the activation energy for the nucleophilic aromatic substitution. The choice of solvent is important to ensure the solubility of the reactants.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthesis of 5-Nitropyridine-2,4-diamine via ammonolysis.

Physicochemical Properties

The physicochemical properties of 5-Nitropyridine-2,4-diamine can be predicted based on its structure and by comparison with its pyrimidine analog, 5-nitropyrimidine-2,4-diamine. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Predicted Value for 5-Nitropyridine-2,4-diamine | Data for 5-Nitropyrimidine-2,4-diamine |

| Molecular Formula | C₅H₆N₄O₂ | C₄H₅N₅O₂ |

| Molecular Weight | 154.13 g/mol | 155.12 g/mol [4] |

| Appearance | Expected to be a yellow to orange solid | --- |

| Melting Point | >200 °C (with decomposition) | --- |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | Soluble in polar solvents[5] |

| pKa | Estimated to have two pKa values due to the two amino groups and the pyridine nitrogen. The amino groups would be weakly basic, and the pyridine nitrogen's basicity would be significantly reduced by the electron-withdrawing nitro group. | --- |

Spectral Analysis

1H NMR Spectroscopy

The 1H NMR spectrum of 5-Nitropyridine-2,4-diamine in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amine protons. For the closely related 5-nitropyrimidine-2,4-diamine, the 1H NMR spectrum shows a single-proton signal at 8.84 ppm for the pyrimidine ring proton and two two-proton signals for the amino groups at 7.98 ppm and 7.45 ppm.[6] Based on this, the predicted chemical shifts for 5-Nitropyridine-2,4-diamine are as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.0 - 6.5 | d |

| H-6 | ~8.0 - 8.5 | d |

| NH₂ (at C2) | ~6.5 - 7.5 | br s |

| NH₂ (at C4) | ~7.0 - 8.0 | br s |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The electron-withdrawing nitro group and the electron-donating amino groups will significantly influence the chemical shifts of the pyridine ring carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~95 - 105 |

| C-4 | ~150 - 155 |

| C-5 | ~130 - 140 |

| C-6 | ~140 - 145 |

FT-IR Spectroscopy

The FT-IR spectrum of 5-Nitropyridine-2,4-diamine will exhibit characteristic absorption bands for its functional groups. For the related compound 2-amino-5-nitropyridine, characteristic peaks are observed for N-H and C-H stretching.[7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C, C=N (Aromatic Ring) | 1500 - 1600 | Stretching |

| N-O (Nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Stretching |

| N-H (Amino) | 1600 - 1650 | Bending |

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 5-Nitropyridine-2,4-diamine, the molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), and other characteristic fragments. The fragmentation of related compounds like 2,4-dichloro-5-nitropyridine is driven by the presence of the nitro group and the halogen atoms.[8]

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway for 5-Nitropyridine-2,4-diamine.

Reactivity and Chemical Transformations

The chemical reactivity of 5-Nitropyridine-2,4-diamine is dictated by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The amino groups are nucleophilic and can undergo various reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position strongly activates the 2- and 4-positions for nucleophilic attack. While the amino groups are not good leaving groups, their presence influences the reactivity of the ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or Na₂S₂O₄. This transformation is a key step in the synthesis of triaminopyridine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems like purines and pteridines.

Experimental Protocol: Reduction of 5-Nitropyridine-2,4-diamine

-

Step 1: Dissolution. Dissolve 5-Nitropyridine-2,4-diamine in a suitable solvent like ethanol or acetic acid.

-

Step 2: Addition of Reducing Agent. Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Step 3: Hydrogenation. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Step 4: Monitoring and Work-up. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Step 5: Isolation. Remove the solvent under reduced pressure to obtain the crude pyridine-2,4,5-triamine.

Reactions of the Amino Groups

The amino groups at the 2- and 4-positions are nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be converted to other functional groups.

Potential Applications in Drug Development

The 2,4-diaminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. The addition of a nitro group at the 5-position, as in 5-Nitropyridine-2,4-diamine, opens up new avenues for the design of potent and selective therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors feature a diaminopyrimidine or diaminopyridine core. The amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site.

-

Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs. The nitro group can be reduced in anaerobic bacteria to form reactive nitrogen species that are toxic to the cell.

-

Precursor for Fused Heterocycles: As mentioned earlier, the reduction of the nitro group to an amine provides a route to triaminopyridines, which are versatile building blocks for the synthesis of purine and pteridine analogs. These fused heterocyclic systems are present in a wide range of biologically active molecules, including antiviral and anticancer agents.[6]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially when heated. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling 5-Nitropyridine-2,4-diamine. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.

Conclusion

5-Nitropyridine-2,4-diamine is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its predicted chemical properties, including its synthesis, spectral characteristics, and reactivity. The insights presented herein are intended to facilitate further research and application of this versatile molecule in the development of novel therapeutic agents.

References

-

Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025 , 18(5), 692. [Link]

-

Wiley-VCH. Supporting Information for an article. 2007. [Link]

-

Ulomsky, E. N. et al. Optimization for the preparation to 5-nitropyrimidine-2,4-diamine 5 1. ResearchGate. 2023. [Link]

-

Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. 2025. [Link]

-

Mohan, S. et al. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. ResearchGate. 2025. [Link]

-

Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. 2025. [Link]

-

ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... ResearchGate. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

PubChem. 5-Nitropyrimidine-2,4-diamine. PubChem. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Organic Syntheses. [Link]

-

PubChem. 5-Nitropyrimidine-2,4-diamine. PubChem. [Link]

-

Semantic Scholar. Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction. Semantic Scholar. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

-

Prager, R. H.; Smith, J. A. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules2000 , 5(3), 544-553. [Link]

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. 2021. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. ResearchGate. [Link]

-

HETEROCYCLES. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. HETEROCYCLES. 1993. [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. 2022. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

-

ResearchGate. FT-IR spectra of a dinitro compound, b diamine compound, and c PI. ResearchGate. [Link]

-

CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. 2021. [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group. RSC Publishing. [Link]

-

SpectraBase. Pyridine-2,4-diamine, N,N'-diacetyl- - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Dalton Transactions. Effects of nitric acid concentration for nitration of fused[1][9][10]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. RSC Publishing. [Link]

-

ResearchGate. 13 C NMR spectra of compounds 2-5. ResearchGate. [Link]

-

CORE. Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. [Link]

-

ResearchGate. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. [Link]

-

NIST. 2-Amino-5-nitropyridine. NIST. [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. 2021. [Link]

-

Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Nitropyridine-2,4-diamine (CAS: 2586-99-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridine-2,4-diamine, identified by the CAS number 2586-99-4, is a pivotal chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with two amino groups and a nitro group, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive technical overview of 5-Nitropyridine-2,4-diamine, encompassing its chemical and physical properties, a detailed synthesis protocol, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for anti-cancer therapies. Furthermore, this document provides in-depth analytical methodologies for its characterization and essential safety and handling protocols to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of 5-Nitropyridine-2,4-diamine

The pyridine ring is a ubiquitous and privileged scaffold in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic functionalization of this core structure is a cornerstone of modern medicinal chemistry. 5-Nitropyridine-2,4-diamine emerges as a compound of interest due to the presence of both electron-donating amino groups and a potent electron-withdrawing nitro group. This electronic arrangement not only influences the reactivity of the pyridine ring but also provides multiple points for synthetic modification.

The amino groups can serve as nucleophiles or be readily modified, while the nitro group can be reduced to an amine, opening up further avenues for derivatization. This inherent versatility makes 5-Nitropyridine-2,4-diamine a valuable building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.[2][3] Its application is particularly notable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Nitropyridine-2,4-diamine is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 2586-99-4 | N/A |

| Molecular Formula | C₅H₆N₄O₂ | N/A |

| Molecular Weight | 154.13 g/mol | N/A |

| Appearance | Typically a solid at room temperature | [2] |

| Solubility | Soluble in polar solvents | [2] |

| Reactivity | The amino and nitro groups enable participation in nucleophilic substitutions and coupling reactions. | [2] |

Synthesis and Manufacturing

The synthesis of 5-Nitropyridine-2,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While various methods for the synthesis of nitropyridines exist[5][6], a common conceptual pathway involves the nitration of a suitably protected diaminopyridine precursor.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Nitropyridine-2,4-diamine.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of a related compound, 2-amino-5-bromo-3-nitropyridine, which illustrates the key chemical transformations involved.[7]

Step 1: Bromination of 2-Aminopyridine

-

Dissolve 2-aminopyridine in a suitable solvent.

-

Slowly add a brominating agent (e.g., bromine) while maintaining a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Isolate the 2-amino-5-bromopyridine product by filtration and wash with a suitable solvent.

Step 2: Nitration of 2-Amino-5-bromopyridine

-

In a flask equipped with a stirrer and thermometer, and cooled in an ice bath, add concentrated sulfuric acid.

-

Slowly add the 2-amino-5-bromopyridine from Step 1, ensuring the temperature does not exceed 5°C.[7]

-

Add concentrated nitric acid dropwise while maintaining the low temperature.[7]

-

Stir the reaction mixture at low temperature for a specified period, followed by stirring at room temperature and then gentle heating (e.g., 50-60°C) to ensure complete reaction.[7]

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[7]

-

Filter, wash, and dry the resulting 2-amino-5-bromo-3-nitropyridine.

Step 3: Reduction of the Nitro Group (Conceptual for Analogue Synthesis) To arrive at a diaminopyridine structure, a subsequent reduction of the nitro group would be necessary. This can be achieved using various reducing agents, such as iron powder in the presence of an acid.[7]

Applications in Research and Drug Development

The primary utility of 5-Nitropyridine-2,4-diamine lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of oncology.

Precursor for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, kinase inhibitors have become a major class of anti-cancer drugs. 5-Nitropyridine-2,4-diamine provides a scaffold for the development of potent and selective kinase inhibitors. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 2-amino-3-nitropyridine intermediates, have shown high selectivity for Aurora-A kinase, a key regulator of mitosis that is often overexpressed in tumors.[8]

Caption: Synthesis and mechanism of action of kinase inhibitors derived from 5-Nitropyridine-2,4-diamine.

Building Block for Other Heterocyclic Scaffolds

Beyond kinase inhibitors, the reactivity of 5-Nitropyridine-2,4-diamine allows for its incorporation into a variety of other heterocyclic systems with potential therapeutic applications. These include pyrimido[5,4-d]pyrimidines, which have also been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The ability to generate diverse molecular frameworks from a single, readily available intermediate is a significant advantage in drug discovery programs.

Analytical Methodologies

Accurate characterization of 5-Nitropyridine-2,4-diamine is crucial for quality control and for confirming the identity of synthesized material. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the five carbon atoms in the pyridine ring. The carbons attached to the nitrogen atoms and the nitro group will exhibit characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.[1]

-

Electron Ionization (EI-MS): This hard ionization technique will likely show a prominent molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is expected to involve the loss of the nitro group (NO₂) and potentially cleavage of the pyridine ring.[12]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 155.[12]

Safety and Handling

Proper handling of 5-Nitropyridine-2,4-diamine is essential to ensure the safety of laboratory personnel. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related nitropyridine and aminopyridine compounds can provide guidance.[13][14][15]

Hazard Identification

Based on analogous compounds, 5-Nitropyridine-2,4-diamine should be considered:

-

Harmful if swallowed. [14]

-

A potential skin and eye irritant. [13]

-

May cause respiratory irritation. [14]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are mandatory.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage

-

Avoid inhalation of dust and contact with skin and eyes.[13]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

5-Nitropyridine-2,4-diamine (CAS: 2586-99-4) is a strategically important chemical intermediate that plays a vital role in the synthesis of complex heterocyclic molecules for drug discovery and development. Its versatile reactivity, stemming from the presence of both amino and nitro functional groups on a pyridine core, makes it a valuable precursor for a range of therapeutic agents, most notably kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in advancing pharmaceutical research.

References

-

Bruker. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9534-9549.

-

Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

- Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. (2002).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(20), 14785-14824. (2021).

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

- Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. (2022).

- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(2), M1367. (2022).

- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6838-6846. (2014).

-

PubChem. (n.d.). 5-Nitropyrimidine-2,4-diamine. Retrieved from [Link]

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(15), 4995. (2022).

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 66(10), 6867-6884. (2023).

- Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(10), 1215-1227. (2022).

- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(8), 1152-1160. (2017).

-

MDPI. (n.d.). Advances in Anti-Cancer Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. Retrieved from [Link]

- Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines as Potent, Adenosine 5‘-Triphosphate Competitive Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(11), 1647-1656. (1997).

Sources

- 1. whitman.edu [whitman.edu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 5-Nitropyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds. When functionalized with specific substituents, this heterocyclic core can be fine-tuned to interact with a myriad of biological targets. This guide focuses on a particularly intriguing derivative: 5-Nitropyridine-2,4-diamine. The strategic placement of two electron-donating amino groups and a potent electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, bestowing upon it distinct chemical properties and a high potential for applications in drug discovery, particularly in the realm of kinase inhibitors. This document serves as a comprehensive technical resource, delving into the nuanced details of its molecular structure, synthesis, and characterization, to empower researchers in their quest for novel therapeutics.

Molecular Architecture and Physicochemical Landscape

5-Nitropyridine-2,4-diamine, with the chemical formula C₅H₆N₄O₂, is a small molecule with a calculated molecular weight of approximately 154.13 g/mol .[1][2] Its structure is characterized by a central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key to its reactivity and biological potential lies in the specific arrangement of its functional groups:

-

Amino Groups (-NH₂): Positioned at carbons 2 and 4, these groups are strong electron-donating groups through resonance. They increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to their location.

-

Nitro Group (-NO₂): Located at carbon 5, this is a powerful electron-withdrawing group, both through induction and resonance. It significantly reduces the electron density of the aromatic ring.

This "push-pull" electronic configuration creates a molecule with a significant dipole moment and distinct regions of electrophilicity and nucleophilicity, making it a versatile building block in organic synthesis.

Table 1: Key Physicochemical Properties of 5-Nitropyridine-2,4-diamine

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O₂ | [1][2] |

| Molecular Weight | 154.13 g/mol | [1][2] |

| CAS Number | 2586-99-4 | [2] |

| Appearance | Expected to be a crystalline solid, likely yellow or orange due to the nitro-aromatic system. | |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |

Strategic Synthesis: The Nitration of 2,4-Diaminopyridine

The most direct and logical synthetic route to 5-Nitropyridine-2,4-diamine is the electrophilic nitration of the commercially available precursor, 2,4-diaminopyridine. The amino groups are activating and ortho-, para-directing. Therefore, the incoming nitro group is directed to the positions ortho and para to the amino groups. The 5-position is para to the 2-amino group and ortho to the 4-amino group, making it the most sterically accessible and electronically favorable position for nitration.

Causality Behind Experimental Choices

A successful nitration requires careful control of reaction conditions to achieve regioselectivity and prevent unwanted side reactions, such as over-nitration or degradation of the starting material.

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent the formation of dinitrated byproducts and to ensure the stability of the aminopyridine ring, which can be susceptible to oxidation under harsh conditions.

-

Reaction Quenching and Product Isolation: The reaction is quenched by pouring the acidic mixture onto ice, which serves to rapidly cool the reaction and dilute the strong acids. The product, being a weak base, will be protonated in the acidic solution. Neutralization with a base (e.g., ammonium hydroxide or sodium carbonate) is then performed to deprotonate the product, causing it to precipitate out of the aqueous solution.

Experimental Workflow: A Step-by-Step Protocol

Caption: A typical workflow for the synthesis of 5-Nitropyridine-2,4-diamine.

Detailed Synthesis Protocol

Materials:

-

2,4-Diaminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ammonium Hydroxide (28-30%) or Sodium Carbonate

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-diaminopyridine in an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,4-diaminopyridine. Maintain the internal temperature of the reaction below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

-

Neutralization and Precipitation: Slowly and carefully add a base (e.g., concentrated ammonium hydroxide) to the acidic solution until the pH is neutral or slightly basic. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 5-Nitropyridine-2,4-diamine.

Unambiguous Characterization: Spectroscopic Analysis

The definitive identification and confirmation of the molecular structure of 5-Nitropyridine-2,4-diamine rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The pyridine ring of 5-Nitropyridine-2,4-diamine has two protons. The proton at C-3 (between the two amino groups) and the proton at C-6 (adjacent to the nitrogen and C-5 nitro group) will appear as distinct signals, likely singlets or narrow doublets depending on coupling. The strong electron-withdrawing effect of the nitro group is expected to shift the signal of the C-6 proton significantly downfield.

-

Amino Protons: The protons of the two amino groups will likely appear as two separate broad singlets. Their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR:

-

The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the nitro group (C-5) will be significantly deshielded and appear at a high chemical shift. The carbons attached to the amino groups (C-2 and C-4) will be shielded and appear at lower chemical shifts.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands expected for 5-Nitropyridine-2,4-diamine include:

-

N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

NO₂ Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the amino groups is expected around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-Nitropyridine-2,4-diamine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 154.13). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the pyridine ring.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold, a close relative of the 2,4-diaminopyridine core, is a well-established pharmacophore in the design of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Rationale for Kinase Inhibition

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the enzyme's activity. The 2,4-diaminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

Logical Progression in Drug Design

Caption: A logical workflow for the development of kinase inhibitors based on the 5-Nitropyridine-2,4-diamine scaffold.

The amino groups at positions 2 and 4 of 5-Nitropyridine-2,4-diamine can be readily functionalized to introduce various substituents. This allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a specific kinase target. The nitro group, while contributing to the electronic properties, can also serve as a handle for further chemical modifications, for instance, through its reduction to an amino group, which can then be further derivatized.

Conclusion and Future Directions

5-Nitropyridine-2,4-diamine represents a molecule of significant interest for researchers in drug discovery and organic synthesis. Its unique electronic structure, arising from the interplay of electron-donating and -withdrawing groups on a privileged pyridine scaffold, makes it a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided a comprehensive overview of its molecular structure, a logical and detailed synthetic protocol, and a predictive analysis of its spectroscopic characterization. As our understanding of the molecular drivers of disease deepens, the strategic application of versatile and tunable scaffolds like 5-Nitropyridine-2,4-diamine will undoubtedly play a pivotal role in the future of medicine.

References

-

PubChem. (n.d.). 5-Nitropyrimidine-2,4-diamine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

-

ResearchGate. (n.d.). Optimization for the preparation to 5-nitropyrimidine-2,4-diamine 5 1. Retrieved January 4, 2026, from [Link].

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Tominaga, Y., et al. (2000). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 5(12), 1175-1184.

-

PubChem. (n.d.). 5-Nitropyridine-2,3-diamine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 4, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link].

- Kamel, A., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(8), 752-757.

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link].

-

bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved January 4, 2026, from [Link].

-

PubMed. (2023). Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder. Retrieved January 4, 2026, from [Link].

Sources

- 1. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Nitropyridine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Nitropyridine-2,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and theoretical spectroscopic data for this compound, offering a foundational understanding for its identification and characterization. In the absence of extensive peer-reviewed experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and data from analogous structures to present a robust analytical framework. We will explore predicted data for Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C), and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols and interpretive insights.

Introduction and Structural Clarification

5-Nitropyridine-2,4-diamine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the functionalities imparted by its amino and nitro groups on the pyridine scaffold. A critical point of clarification is the distinction between the pyridine and pyrimidine analogues. The user's query specifically requests data for the pyridine derivative. It is important to note that the pyrimidine analogue, 5-Nitropyrimidine-2,4-diamine (CAS 18620-73-0), is more commonly documented.[1][2] This guide will focus exclusively on the pyridine structure.

The strategic placement of two electron-donating amino groups and one electron-withdrawing nitro group on the pyridine ring creates a molecule with unique electronic and chemical properties, making spectroscopic analysis essential for confirming its structure and purity.

Molecular Structure

The chemical structure of 5-Nitropyridine-2,4-diamine is presented below.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Nitropyridine-2,4-diamine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₂ | [3] |

| Molecular Weight | 154.13 g/mol | [3] |

| CAS Number | 2586-99-4 | N/A |

| Appearance | Predicted to be a yellow or orange solid | N/A |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule.[4] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands

For 5-Nitropyridine-2,4-diamine, the following characteristic absorption bands are predicted:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp to medium bands |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Weak to medium bands |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium to strong band |

| 1600 - 1475 | C=C and C=N Stretch | Pyridine Ring | Multiple sharp bands |

| 1550 - 1490 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong, sharp band |

| 1360 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong, sharp band |

| 850 - 750 | C-H Out-of-plane Bend | Aromatic C-H | Strong bands |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The two strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches are also key identifiers for this molecule.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

This protocol is a reliable method for obtaining a high-quality IR spectrum of a solid sample.[5]

Materials:

-

5-Nitropyridine-2,4-diamine sample (~10-20 mg)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Agate mortar and pestle (optional, if sample is not a fine powder)

-

Salt plates (KBr or NaCl)

-

Pipette or dropper

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Place a small amount of the solid sample in a clean, dry vial. Add a few drops of the volatile solvent to completely dissolve the solid.

-

Film Casting: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and evaporated.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the spectrum according to the instrument's software instructions. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator to prevent moisture absorption.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[4]

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

δ 8.0-8.5 ppm (1H, singlet): This signal is predicted for the proton at the C6 position (H6). Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. It is expected to be a singlet as it has no adjacent protons.

-

δ 7.0-7.5 ppm (2H, broad singlet): This signal is likely from the amino group at the C4 position. The protons of amine groups are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

δ 6.5-7.0 ppm (1H, singlet): The proton at the C3 position (H3) is expected in this region. The electron-donating amino groups at positions 2 and 4 will shield this proton, shifting it upfield relative to other aromatic protons.

-

δ 6.0-6.5 ppm (2H, broad singlet): This signal is predicted for the amino group at the C2 position.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is highly dependent on its electronic environment.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

δ 155-160 ppm (C2 and C4): The carbons directly attached to the amino groups are expected to be significantly shielded and appear in this region.

-

δ 145-150 ppm (C6): This carbon is adjacent to the ring nitrogen and is expected to be deshielded.

-

δ 135-140 ppm (C5): The carbon bearing the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the -NO₂ group.

-

δ 105-110 ppm (C3): This carbon is shielded by the two adjacent amino groups and is expected to appear at a relatively upfield chemical shift for an aromatic carbon.

Experimental Protocol for NMR Spectroscopy

This protocol is a standard procedure for preparing and acquiring high-quality NMR spectra.[7][8]

Materials:

-

5-Nitropyridine-2,4-diamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated NMR solvent (e.g., DMSO-d₆)

-

NMR tube

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Shimming and Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe to the correct frequency for the nucleus being observed.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[11]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154 . This corresponds to the molecular weight of 5-Nitropyridine-2,4-diamine.

-

Key Fragmentation Pathways:

-

Loss of NO₂ (m/z = 108): A common fragmentation for nitroaromatic compounds is the loss of the nitro group (46 Da). This would result in a significant peak at m/z 108.

-

Loss of NO (m/z = 124): Loss of a nitric oxide radical (30 Da) is another possible fragmentation pathway.

-

Loss of HCN (from the ring): Pyridine rings can undergo fragmentation by losing hydrogen cyanide (27 Da), leading to smaller fragment ions.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

This protocol outlines the general steps for analyzing a solid sample using a mass spectrometer with an electron ionization source.[12][13]

Materials:

-

5-Nitropyridine-2,4-diamine sample (~1 mg)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Vial

-

GC-MS or a direct insertion probe MS system

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduction into the MS:

-

Via GC (if applicable): If using a GC-MS, inject the sample solution into the gas chromatograph. The GC will separate the components of the sample before they enter the mass spectrometer.

-

Via Direct Insertion Probe: If using a direct insertion probe, apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source of the mass spectrometer.

-

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| IR | 3450-3300 cm⁻¹ (N-H), 1550-1490 cm⁻¹ (asymm N-O), 1360-1300 cm⁻¹ (symm N-O) |

| ¹H NMR | δ 8.0-8.5 (1H, s, H6), δ 7.0-7.5 (2H, br s, NH₂), δ 6.5-7.0 (1H, s, H3), δ 6.0-6.5 (2H, br s, NH₂) |

| ¹³C NMR | δ 155-160 (C2, C4), δ 145-150 (C6), δ 135-140 (C5), δ 105-110 (C3) |

| MS (EI) | m/z 154 (M⁺), 108 ([M-NO₂]⁺), 124 ([M-NO]⁺) |

Conclusion

The spectroscopic characterization of 5-Nitropyridine-2,4-diamine is crucial for its unambiguous identification and for ensuring its purity in research and development settings. This guide provides a foundational framework based on established spectroscopic principles for what to expect in the IR, NMR, and mass spectra of this compound. The provided protocols offer standardized, reliable methods for obtaining this critical data. While predicted data serves as an excellent guide, it is imperative that these theoretical values are confirmed with experimentally obtained spectra for definitive structural elucidation and quality control.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

Wikipedia. Infrared spectroscopy. Available at: [Link]

-

ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Available at: [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. Available at: [Link]

-

PubChem. 5-Nitropyrimidine-2,4-diamine. Available at: [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra. Available at: [Link] NMR Guidelines for ACS Journals. Available at: [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

-

Atta-ur-Rahman. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Chemistry at Emory. Mass Spectrometry Ionization Methods. Available at: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

NIST WebBook. 2-Amino-5-nitropyridine. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

PMC - NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

PubChem. 5-Nitropyridine-2,3-diamine. Available at: [Link]

Sources

- 1. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18620-73-0: 2-4-diamino-5-nitropyrimidine | CymitQuimica [cymitquimica.com]

- 3. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Reactivity Landscape of 2,4-Diamino-5-nitropyridine: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 2,4-diamino-5-nitropyridine, a crucial heterocyclic compound in medicinal and materials chemistry. The guide explores the molecule's electronic structure and its influence on various reaction pathways, including electrophilic and nucleophilic aromatic substitution, as well as reactions involving its amino and nitro functional groups. Detailed experimental protocols, mechanistic insights, and data are presented to offer researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical scaffold.

Introduction: The Significance of 2,4-Diamino-5-nitropyridine

2,4-Diamino-5-nitropyridine is a substituted pyridine derivative of significant interest in synthetic chemistry. Its unique arrangement of electron-donating amino groups and a powerful electron-withdrawing nitro group on the electron-deficient pyridine ring creates a complex and versatile reactivity profile. This makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and advanced materials. Understanding the interplay of these functional groups is key to predicting and controlling its chemical behavior.

Molecular Structure and Electronic Properties

The reactivity of 2,4-diamino-5-nitropyridine is governed by the electronic effects of its substituents. The two amino (-NH₂) groups at positions 2 and 4 are strong activating groups; they donate electron density to the aromatic ring through resonance. Conversely, the nitro (-NO₂) group at position 5 is a potent deactivating group, withdrawing electron density via both resonance and inductive effects. The pyridine ring nitrogen itself is inherently electron-withdrawing. This push-pull electronic system results in specific sites on the ring being either electron-rich or electron-poor, dictating the regioselectivity of various reactions.

Caption: Electronic influences on the 2,4-diamino-5-nitropyridine ring.

Importance in Medicinal Chemistry

Substituted diaminopyridines are privileged structures in drug discovery. The specific functional groups on 2,4-diamino-5-nitropyridine allow it to serve as a scaffold for building molecules that can interact with biological targets. The reduction of the nitro group, for instance, yields 2,4,5-triaminopyridine, a key precursor for synthesizing purine analogs and other heterocyclic systems with potential therapeutic applications.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. However, the powerful electron-donating effects of the two amino groups in 2,4-diamino-5-nitropyridine significantly increase the electron density of the ring, making SEAr feasible.

Activating and Deactivating Effects

The directing effects of the substituents are crucial for predicting the outcome of SEAr reactions.

-

Amino Groups (-NH₂): As strong activating groups, they direct incoming electrophiles to the ortho and para positions.[1] The C2-amino group directs to C3, and the C4-amino group directs to C3 and C5.

-

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director.[1]

-

Combined Effect: The C3 position is strongly activated by both amino groups. The C5 position is activated by the C4-amino group but is already substituted and deactivated by the nitro group. Therefore, the C3 position is the most probable site for electrophilic attack.

Halogenation

Halogenation is a typical example of an electrophilic aromatic substitution reaction. Due to the high activation of the ring by the amino groups, these reactions can often proceed under mild conditions without a Lewis acid catalyst.

2.2.1. Mechanistic Insights

The mechanism follows the general pathway for SEAr.[2] The electrophile (e.g., Br⁺ from Br₂) is attacked by the electron-rich π-system of the pyridine ring, preferentially at the C3 position. This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. A base then removes the proton from the C3 position, restoring aromaticity and yielding the substituted product.

2.2.2. Detailed Experimental Protocol for Bromination

This protocol outlines a representative procedure for the bromination of 2,4-diamino-5-nitropyridine.

-

Dissolution: Dissolve 2,4-diamino-5-nitropyridine (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise to the stirred mixture.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

-

Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 3-bromo-2,4-diamino-5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for functionalizing this scaffold.[3][4]

The Role of the Nitro Group in Ring Activation